N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14N2O2 and a molar mass of 218.25 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a hydroxyimino group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide typically involves the reaction of 4-acetylphenylhydroxylamine with cyclopropanecarboxylic acid chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Scientific Research Applications
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function . Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, influencing their activity . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-{4-[1-(hydroxyimino)ethyl]phenyl}propionamide: Similar structure but with a propionamide group.
Uniqueness
N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties . The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15)/b14-8+ |
InChI Key |
DCPRNHHMNTWKPK-RIYZIHGNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)C2CC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
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